(2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide - 2416218-14-7

(2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide

Catalog Number: EVT-6382410
CAS Number: 2416218-14-7
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

Compound Description: This compound has potential biological activity. []

Relevance: Both this compound and (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide share a similar core structure incorporating an acetamide group linked to a substituted aromatic ring. Additionally, both molecules contain a heterocyclic ring system, albeit different in each case. []

2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol

Compound Description: This compound is derived from 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione. Its crystal structure is influenced by intramolecular and intermolecular hydrogen bonds. []

Relevance: This compound and (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide share the pyrazole ring as a key structural feature. Moreover, both compounds feature substituted phenolic groups. []

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1)

Compound Description: This compound is a co-crystal formed by the acetylation of 4-aminoantipyrine and subsequent co-crystallization with naphthalene-2,3-diol. Its crystal structure is stabilized by O–H⋯O=C and N—H⋯O hydrogen bonds. []

Relevance: This compound is structurally similar to (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide as both share a core structure featuring an acetamide group directly linked to a pyrazolone ring. []

1-[3-(2-Benzyloxy-6-hydroxy-4-methylphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]propane-1-one

Compound Description: The structure of this compound features a central pyrazoline ring connected to a 2-benzyloxy-6-hydroxy-4-methylphenyl ring and a 3,5-bis(trifluoromethyl)phenyl ring. Intramolecular and intermolecular interactions, including O—H⋯N hydrogen bonds and C—H⋯F halogen interactions, contribute to its structural stability. []

Relevance: While this compound and (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide differ in the specific substituents and functional groups attached to their pyrazole rings, they both belong to the same chemical class of pyrazole derivatives. []

2-(4-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, (I)

Compound Description: This compound belongs to a series of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. It crystallizes with Z' = 2 in the space group P1¯ and displays different molecular conformations. Its crystal structure is characterized by N-H...O and C-H...O hydrogen bonds forming centrosymmetric four-molecule aggregates. []

Relevance: Similar to (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide, this compound features a core structure with an acetamide group connected to a substituted phenyl ring and a pyrazolone ring. The difference lies in the specific substituents on the phenyl ring and the presence of a methyl group on the pyrazole ring in compound (I). []

2-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (II)

Compound Description: This is a positional isomer of compound (I) and crystallizes with Z' = 1 in the space group C2/c. It exhibits disorder over two sets of atomic sites with occupancies of 0.6020 (18) and 0.3980 (18), and the 2-chlorophenyl substituent adopts different orientations in the two disorder components. N-H...O and C-H...O hydrogen bonds link the molecules, forming sheets in its crystal structure. []

Relevance: (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide and compound (II) share a common structural motif where an acetamide group is linked to both a substituted phenyl ring and a pyrazolone ring. The specific substituents on the phenyl ring and the presence of a methyl group on the pyrazole ring in compound (II) differentiate them. []

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)acetamide (III)

Compound Description: This compound is isomorphous with compound (I) but not strictly isostructural. It presents two independent molecules with different conformations. N-H...O and C-H...O hydrogen bonds link the molecules, creating ribbons in the crystal structure. []

Relevance: This compound and (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide belong to the same category of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, sharing a core structure with an acetamide group linked to a substituted phenyl ring and a pyrazolone ring. They differ in the specific substituents on the phenyl ring and the presence of a methyl group on the pyrazole ring in compound (III). []

1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

Compound Description: This compound displayed antipsychotic-like activity in behavioral animal tests without interacting with dopamine receptors. []

Relevance: This compound and (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide share the 1H-pyrazol-5-ol core structure. They differ in the presence of the iminophenylmethyl substituent in compound (28) and the acetamide substituent with an additional substituted phenyl ring in the target compound. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: This compound exhibited activity in inhibiting conditioned avoidance responding in rats and monkeys, distinguishing itself from available antipsychotic drugs by not causing dystonic movements in a primate model of antipsychotic-induced extrapyramidal side effects. []

Relevance: (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide and compound (41) are both derivatives of the 1H-pyrazol-5-ol core structure. The variation lies in the substitution at the 4-position, with compound (41) featuring a (3-chlorophenyl)iminomethyl group and the target compound having an acetamide group with an additional substituted phenyl ring. []

1,3-dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (65)

Compound Description: This compound resulted from an attempted synthesis of a 2-fluorophenyl analogue of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2)

Compound Description: This compound serves as a key intermediate for synthesizing various new compounds, including Schiff's bases, thiosemicarbazides, and oxadiazoles, which were investigated for their potential antimicrobial activities. []

Relevance: Both this compound and (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide incorporate a hydrazide moiety within their structures. They differ in their core structures, with compound (2) based on a (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid scaffold and the target compound featuring a pyrazole ring linked to a substituted phenylacetamide. []

N-(4-((E)-((1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dien-4-yl)diazenyl)phenyl)acetamide (HMDA)

Compound Description: This compound, an azo dye ligand, was synthesized by coupling the diazonium salt of 4-aminoacetanilide with curcumin. It demonstrated the ability to stain various mouse tissues, including intestine, pancreas, and kidney, showcasing its potential as a biological stain. []

1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrroline-2-ones

Compound Description: This class of compounds was synthesized via a three-component reaction of aroylpyruvic acid methyl ester with aromatic aldehydes and glycinamide hydrochloride. These compounds predominantly exist in the enol form and their reactivity with hydrazine hydrate was studied. []

Relevance: While structurally different from (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide, these compounds share a commonality in incorporating an aminocarbonylmethyl substituent. This shared structural feature highlights a potential for similar reactivity patterns, particularly with binucleophilic reagents like hydrazine hydrate. []

6-chloro-7-methyl-2-(2,3,4,5-tetrafluorophenyl)-4H-chromen-4-one

Compound Description: This compound was synthesized from 2-acetyl-4-chloro-5-methylphenyl 2,3,4,5-tetrafluorobenzoate in a multi-step process. It served as a precursor for the synthesis of pyrazole and pyrimidine derivatives that were evaluated for their antibacterial activity. []

4-chloro-5-methyl-2-[5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-yl]phenol

Compound Description: This compound is a pyrazole derivative synthesized from 6-chloro-7-methyl-2-(2,3,4,5-tetrafluorophenyl)-4H-chromen-4-one and exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: This compound and (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide belong to the same class of pyrazole derivatives. Both feature a substituted phenyl ring attached to the pyrazole core, emphasizing the importance of aryl substitution in modulating biological activity within this class of compounds. []

4-chloro-2-[2-imino-6-(2,3,4,5-tetrafluorophenyl)-1,2-dihydropyrimidin-4-yl]-5-methylphenol

Compound Description: This pyrimidine derivative was synthesized from 6-chloro-7-methyl-2-(2,3,4,5-tetrafluorophenyl)-4H-chromen-4-one and exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: Although structurally different from (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide, this compound emphasizes the exploration of diverse heterocyclic scaffolds for antibacterial drug discovery. Both molecules demonstrate the potential of incorporating substituted aromatic rings and specific functional groups for modulating biological activity. []

4-methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one (3c)

Compound Description: This 1,3,4-oxadiazole compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria with a MIC of 1.41 µg/mL, making it a promising candidate for antibacterial drug development. []

Relevance: While structurally distinct from (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide, both compounds showcase the potential of incorporating diverse heterocyclic rings and substituted aromatic motifs in designing molecules with biological activity. This emphasizes the importance of exploring a wider range of structural variations in drug discovery endeavors. []

4-methyl-2-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one (3d)

Compound Description: This 1,3,4-oxadiazole analogue demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria with a MIC of 0.87 µg/mL, highlighting its potential as a lead compound for antibacterial drug development. []

Relevance: Despite the structural differences, both this compound and (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide exemplify the utilization of substituted aromatic rings and heterocyclic systems in designing biologically active molecules. These structural similarities underscore the value of exploring a broader chemical space in the pursuit of novel therapeutic agents. []

N-(4-{(2E)-3-[2-(dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5d)

Compound Description: This 1,3,4-oxadiazole-chalcone hybrid exhibited notable antibacterial activity, showcasing the potential of combining different pharmacophores in a single molecule for enhanced biological activity. []

N-{4-[(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5e)

Compound Description: This compound exhibited significant antibacterial activity, further demonstrating the potential of 1,3,4-oxadiazole-chalcone hybrids as promising candidates for antibacterial drug development. []

Relevance: (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide and compound (5e) highlight the use of substituted aromatic rings and heterocyclic systems in designing biologically active compounds. The presence of a chalcone moiety in compound (5e) distinguishes it structurally, while both compounds share an acetamide group and an aromatic ring, suggesting potential commonalities in their interactions with biological targets. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: This aminopyrazole compound selectively inhibited cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines and effectively reduced Mcl-1 levels, making it a potential therapeutic agent for pancreatic cancer. []

Relevance: This compound and (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide are both pyrazole derivatives sharing a core structure where an acetamide group is directly linked to the pyrazole ring. They differ in the specific substituents attached to the pyrazole ring and the presence of a biphenyl group in analog 24. []

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 is a novel triaryl bis-sulfone that exhibits high selectivity for the human cannabinoid CB2 receptor (hCB2). It acts as an inverse agonist at hCB2, impacting GTPγS binding and cAMP levels. Sch.336 effectively impairs the migration of CB2-expressing cell lines in vitro and inhibits leukocyte trafficking in various rodent models, indicating its potential as an anti-inflammatory agent. []

Relevance: Sch.336 and (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide differ significantly in their core structures. Sch.336 is a bis-sulfone derivative with a complex triaryl scaffold, whereas the target compound is a pyrazole derivative. Despite these differences, both compounds exemplify the design of small molecules targeting specific receptors for therapeutic benefit. []

N-[(1S)-endo-1,3,3-trimethylbicyclo [2.2.1]heptan2-yl]-5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a known CB2-selective dihydropyrazole compound used as a reference in studying the activity of Sch.336. It exhibits a lower potency compared to Sch.336 in decreasing GTPγS binding to hCB2 membranes. []

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

Compound Description: CP55940 is a nonclassic cannabinoid ligand that acts as a potent agonist at both the canonical (adenylyl cyclase inhibition) and noncanonical (arrestin recruitment) pathways of the CB2 receptor. This compound is used to understand the functional selectivity of CB2 ligands. []

Relevance: While (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide is a pyrazole derivative, CP55940 possesses a distinct cyclohexanol core structure. Although their structures differ significantly, both compounds illustrate the potential of small molecules to interact with specific receptors and trigger downstream signaling pathways. []

(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133)

Compound Description: JWH133 is a classic cannabinoid ligand known for its high efficacy in inhibiting adenylyl cyclase through CB2 receptor activation. Its inability to recruit arrestins indicates a bias towards G-protein coupling. []

Relevance: JWH133, with its dibenzopyran structure, is structurally distinct from (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide, a pyrazole derivative. Despite their distinct structures, both compounds exemplify the selectivity of small molecules towards specific receptors and their ability to modulate downstream signaling pathways. []

[(3R)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate (WIN55212-2)

Compound Description: WIN55212-2 belongs to the aminoalkylindole class of cannabinoids and displays moderate efficacy as an agonist at both the canonical and noncanonical pathways of the CB2 receptor. []

3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one (AM1710)

Compound Description: AM1710 is a cannabilactone that effectively inhibits adenylyl cyclase via CB2 receptor activation, exhibiting similar efficacy to CP55940 but with lower potency. []

Relevance: While AM1710, with its benzopyranone structure, is structurally different from (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide, a pyrazole derivative, both compounds underscore the diverse approaches in medicinal chemistry for designing molecules with desired biological activity. They exemplify the development of small molecules targeting specific receptors for therapeutic benefit. []

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (UR144)

Compound Description: UR144 is an aminoalkylindole that displays a biased agonism towards arrestin recruitment at the CB2 receptor, with no significant inhibition of adenylyl cyclase. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

Compound Description: SR144258 is a diarylpyrazole antagonist that acts as an inverse agonist in both adenylyl cyclase inhibition and arrestin recruitment assays at the CB2 receptor. []

6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

Compound Description: AM630, an aminoalkylindole, acts as an inverse agonist for adenylyl cyclase but demonstrates low efficacy as an agonist for arrestin recruitment at the CB2 receptor. []

Relevance: AM630, an indole-based compound, and (2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide, a pyrazole derivative, are structurally distinct. Despite this, both exemplify the ability of small molecules to selectively modulate specific signaling pathways at G protein-coupled receptors. []

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

Compound Description: JTE907 functions as an inverse agonist for adenylyl cyclase but acts as a low efficacy agonist for arrestin recruitment at the CB2 receptor. []

2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives

Compound Description: This series of quinoline derivatives exhibited varying degrees of cytotoxic activity against the breast cancer cell line MCF7. []

Properties

CAS Number

2416218-14-7

Product Name

(2R)-2-hydroxy-2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide

Molecular Formula

C19H19N3O3

Molecular Weight

337.4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.